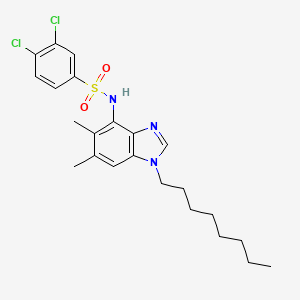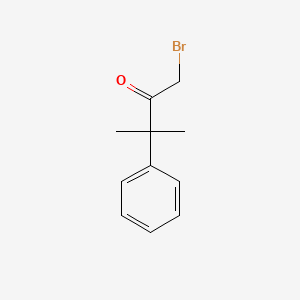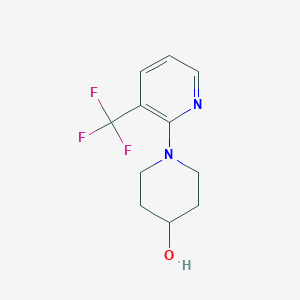
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol, also known as TFP or TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a highly potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues.
Mecanismo De Acción
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol acts as a positive allosteric modulator of the α7 nAChR, which is a pentameric protein complex composed of five subunits that form a central ion channel. Binding of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol to the α7 nAChR enhances the receptor's sensitivity to acetylcholine, resulting in increased ion flux and neurotransmitter release. This leads to downstream effects, including enhanced synaptic plasticity, neuroprotection, and anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to have a range of biochemical and physiological effects, including enhanced cognitive function, memory consolidation, and synaptic plasticity in the hippocampus. In addition, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been found to suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which may have therapeutic implications for autoimmune diseases and inflammatory disorders. Moreover, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is its high potency and selectivity for the α7 nAChR, which allows for precise modulation of this receptor in experimental settings. In addition, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has a relatively long half-life and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is its potential off-target effects, which may complicate interpretation of experimental results. Moreover, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol may have different effects in different cell types and tissues, which may require careful consideration in experimental design.
Direcciones Futuras
There are several future directions for research on 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol. Another area of interest is the investigation of the therapeutic potential of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol in various disease models, including neurodegenerative diseases, autoimmune disorders, and cancer. Moreover, the elucidation of the molecular mechanisms underlying the effects of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol on the α7 nAChR may provide insights into the function of this receptor and its role in disease.
Métodos De Síntesis
The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol involves the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with piperidine-4-ol in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The reaction yields 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol as a white crystalline solid with a melting point of 131-133°C.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to enhance cognitive function and memory consolidation by modulating the α7 nAChR in the hippocampus. In immunology, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been found to suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which may have therapeutic implications for autoimmune diseases and inflammatory disorders. In oncology, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5,8,17H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIAUPQSPPEYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2510827.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)
![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)
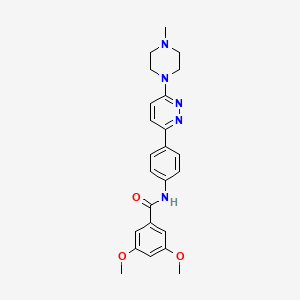
![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)
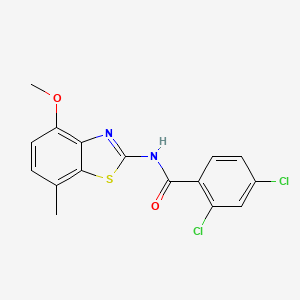
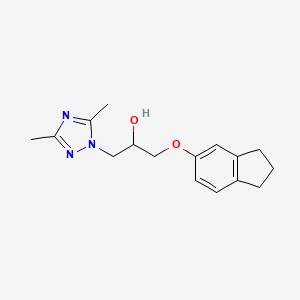
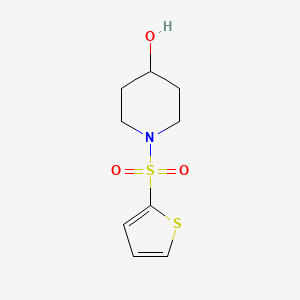
![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)
